molecular formula C19H13NO3S2 B2986004 5-phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione CAS No. 1005066-12-5

5-phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione

Cat. No. B2986004
CAS RN: 1005066-12-5
M. Wt: 367.44
InChI Key: QBSQXDUSRCMDLO-UHFFFAOYSA-N
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Description

The compound “5-phenyl-5,5a-dihydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione” is a type of 4-thiazolidinone and thiazole derivative with heterocyclic fragments . These types of compounds have been found to exhibit good inhibition of trypanosome growth and might constitute potential candidates for the development of new drugs against trypanosomiasis .


Synthesis Analysis

The compound is formed by the stereoselective Knoevenagel-hetero-Diels-Alder reaction . It can be functionalized at the nitrogen in position 3 via reactions of alkylation, cyanoethylation, and acylation .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It includes a chromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazole backbone, which is a fused heterocyclic system .


Chemical Reactions Analysis

The compound is formed via a tandem hetero-Diels-Alder-hemiacetal reaction of 5-(2-hydroxybenzylidene)-4-thioxo-2-thiazolidinones and α,β-unsaturated aldehydes .

Scientific Research Applications

Synthesis and Chemical Properties

5-Phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione and its derivatives are synthesized through various chemical reactions, showcasing their potential for broad applications in scientific research. Notably, these compounds have been prepared through stereo-selective hetero-Diels-Alder reactions and Michael addition, suggesting a versatile approach to creating a wide range of related molecules. The detailed synthetic pathways and possible mechanisms have been explored, highlighting the chemical versatility and potential for further modification of these compounds (Metwally, 2007).

Green Synthesis and Antibacterial Activity

A novel aspect of the research into these compounds includes the development of green synthesis methods, utilizing natural acids like lemon juice for the synthesis of new thiopyrano[2,3-d]thiazole derivatives. This approach not only aligns with sustainable chemistry practices but also yields compounds with potential antibacterial properties against pathogenic bacteria. Such studies lay the foundation for future design and synthesis of more potent antimicrobial agents, demonstrating the compounds' relevance in developing new therapeutic agents (Metwally, Badawy, & Okpy, 2018).

Anticancer Potential

The exploration of these compounds extends into the pharmacological domain, where some derivatives have shown promising anticancer activities. The research focuses on synthesizing novel thiazole and thiadiazole derivatives incorporating the thiopyrano[2,3-d]thiazole moiety, evaluated for their in vitro anticancer activity. These studies have revealed potent cytotoxic effects against specific cancer cell lines, underscoring the potential of these compounds as scaffolds for developing new anticancer agents. The structure-activity relationships derived from these studies provide valuable insights for future drug development efforts (Gomha et al., 2017).

Future Directions

The development of 4-thiazolidinone and thiazole derivatives, such as this compound, is of interest in the search for new antimalarial and antileishmanial agents . They also have potential as anticancer agents .

properties

IUPAC Name

11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-9,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3S2/c21-18-14-13(11-8-4-5-9-12(11)23-18)16-17(20-19(22)25-16)24-15(14)10-6-2-1-3-7-10/h1-9,13-15H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSQXDUSRCMDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3C(C4=CC=CC=C4OC3=O)C5=C(S2)NC(=O)S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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